(R,S,R)-ML334

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H26N2O5 |

|---|---|

Poids moléculaire |

446.5 g/mol |

Nom IUPAC |

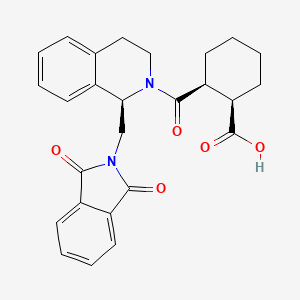

(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m0/s1 |

Clé InChI |

LNENLABLFGGAFF-BDTNDASRSA-N |

SMILES isomérique |

C1CC[C@H]([C@H](C1)C(=O)N2CCC3=CC=CC=C3[C@@H]2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |

SMILES canonique |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

(R,S,R)-ML334: A Technical Guide to its Application as a Negative Control for the Nrf2 Activator ML334

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and chemical biology, the use of well-characterized molecular probes is essential for elucidating complex biological pathways. ML334 has emerged as a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions by inhibiting the protein-protein interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1] The specificity of such probes is paramount to ensure that observed biological effects are attributable to the intended mechanism of action. This technical guide details the use of (R,S,R)-ML334, an inactive diastereomer of ML334, as a robust negative control to validate the specific effects of ML334 on the Keap1-Nrf2 pathway.

The discovery of ML334, also identified as the (S,R,S) stereoisomer, revealed that its biological activity is highly dependent on its stereochemistry.[2] Of the eight possible stereoisomers, only the (S,R,S) configuration, ML334, demonstrates significant potency in disrupting the Keap1-Nrf2 interaction.[3] This stereospecificity underscores the importance of employing a closely related but inactive stereoisomer, such as this compound, to control for off-target effects and ensure rigorous data interpretation.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. Upon exposure to oxidative or electrophilic stress, or through the action of small molecule inhibitors like ML334, the Keap1-Nrf2 interaction is disrupted. This leads to the stabilization and nuclear translocation of Nrf2, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation results in the expression of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction. | Broad Institute [broadinstitute.org]

- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of ML334

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML334 is a potent and cell-permeable small molecule that has emerged as a critical tool for studying the Keap1-Nrf2 signaling pathway, a central regulator of cellular response to oxidative stress. This technical guide delineates the mechanism of action of ML334, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows. ML334 acts as a non-covalent inhibitor of the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). By disrupting this interaction, ML334 stabilizes Nrf2, leading to its nuclear translocation and the subsequent activation of the Antioxidant Response Element (ARE), which drives the transcription of a suite of cytoprotective genes. Notably, there is no current scientific evidence to support a direct antiviral role for ML334 against Venezuelan equine encephalitis virus (VEEV); this activity is associated with a distinct compound, ML336.

Core Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 functions as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

ML334's primary mechanism of action is the direct, reversible, and non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction. ML334 binds to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" motif on Nrf2. This competitive binding physically obstructs the association of Keap1 with Nrf2. By preventing this interaction, ML334 shields Nrf2 from Keap1-mediated ubiquitination and degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and thioredoxin reductase 1 (TXNRD1), thereby fortifying the cell against oxidative and electrophilic stress.

Signaling Pathway of ML334 Action

Caption: Signaling pathway of ML334 action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and efficacy of ML334 in inhibiting the Keap1-Nrf2 interaction and activating the Nrf2 pathway.

Table 1: Biochemical Potency of ML334

| Parameter | Value | Assay Method | Reference |

| Kd | 1.0 µM | Surface Plasmon Resonance (SPR) | [1] |

| IC50 | 1.6 µM | Fluorescence Polarization (FP) | [1] |

Table 2: Cellular Activity of ML334

| Parameter | Value | Cell Line | Assay Method | Reference |

| EC50 (Nrf2 Nuclear Translocation) | 13 µM | HEK293 | Beta-galactosidase fragment complementation | [1] |

| EC50 (ARE Reporter Activity) | 18 µM | HEK293 | ARE-luciferase reporter assay | [1] |

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay quantitatively measures the disruption of the Keap1-Nrf2 complex by an inhibitor like ML334. The principle relies on the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein.

Materials:

-

Purified recombinant human Keap1 Kelch domain

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-LDEETGEFL)

-

Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20

-

ML334 stock solution in DMSO

-

Black, low-volume 384-well assay plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a serial dilution of ML334 in DMSO, and then dilute into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a 384-well plate, add the diluted ML334 solutions or vehicle control (Assay Buffer with DMSO).

-

Add the fluorescently labeled Nrf2 peptide to each well to a final concentration of 10 nM.

-

Initiate the binding reaction by adding the Keap1 Kelch domain to each well to a final concentration of 100 nM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the ML334 concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Fluorescence Polarization Assay

Caption: Workflow for the Fluorescence Polarization Assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between ML334 and Keap1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human Keap1 Kelch domain

-

ML334 in a range of concentrations

-

Running Buffer: HBS-EP+ (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

-

Equilibrate the SPR system with Running Buffer.

-

Activate the surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the Keap1 Kelch domain onto the activated sensor surface via amine coupling.

-

Deactivate the remaining active esters with 1 M ethanolamine-HCl.

-

Prepare a series of ML334 concentrations in Running Buffer.

-

Inject the different concentrations of ML334 over the Keap1-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

-

Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of a low pH buffer).

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

ARE-Luciferase Reporter Gene Assay for Cellular Activity

This cell-based assay measures the ability of ML334 to induce Nrf2-dependent gene transcription.

Materials:

-

HEK293 or other suitable cell line

-

ARE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent

-

ML334 stock solution in DMSO

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to recover and express the reporters for 24 hours.

-

Treat the transfected cells with a serial dilution of ML334 or vehicle control (DMSO).

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of ARE activity relative to the vehicle control and determine the EC50 value by plotting the fold induction against the logarithm of the ML334 concentration.

Conclusion

ML334 is a well-characterized, selective, and reversible inhibitor of the Keap1-Nrf2 protein-protein interaction. Its mechanism of action involves the direct binding to the Kelch domain of Keap1, leading to the stabilization and nuclear translocation of Nrf2, and the subsequent activation of the ARE-mediated transcription of cytoprotective genes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing ML334 to investigate the Keap1-Nrf2 signaling pathway in various physiological and pathological contexts. It is crucial to distinguish ML334 from ML336, as the latter is associated with antiviral activity against Venezuelan equine encephalitis virus, a property not demonstrated for ML334.

References

(R,S,R)-ML334: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (R,S,R)-ML334, an isomer of the potent NRF2 activator ML334. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, properties, and its role as an experimental control in studying the Keap1-Nrf2 signaling pathway.

Chemical Structure and Properties

This compound is a stereoisomer of ML334, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Due to its isomeric nature, it shares the same molecular formula and weight as ML334 but differs in the spatial arrangement of its atoms. This difference in stereochemistry is critical to its biological activity, or lack thereof, making it an ideal negative control for experiments involving ML334.

Table 1: Chemical and Physical Properties of ML334 Isomers

| Property | Value | Reference |

| Chemical Name | (1S,2R)-2-[[(1S)-1-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl]cyclohexanecarboxylic acid | [1][2] |

| Synonyms | (R,S,R)-LH601A | [3][4] |

| Molecular Formula | C₂₆H₂₆N₂O₅ | [1][5] |

| Molecular Weight | 446.50 g/mol | [1][5] |

| CAS Number | 1432065-33-2 | [3][4] |

| Appearance | Cream-colored powder | [5] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO. | [1][5] |

| Storage | Store at -20°C. In solvent, store at -80°C for up to 6 months. | [2][3][6] |

| SMILES | O=C(C1=CC=CC=C1C2=O)N2C[C@@H]3C4=CC=CC=C4CCN3C([C@H]5--INVALID-LINK--C(O)=O)=O | [6] |

| InChI Key | LNENLABLFGGAFF-BHIFYINESA-N | [2][5] |

Mechanism of Action and Biological Activity

The primary active isomer, ML334, functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] It achieves this by disrupting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[2][6] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7] By binding to the Kelch domain of Keap1 with a dissociation constant (Kd) of 1 µM, ML334 prevents Nrf2 binding, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-dependent genes.[3][6]

This compound, conversely, is utilized as an experimental control due to its presumed lack of significant biological activity in this pathway.[3][4][8] Its distinct stereochemistry is expected to result in a lower binding affinity for the Keap1 Kelch domain, thereby not eliciting the downstream activation of the Nrf2 pathway. This makes it an essential tool for verifying that the observed biological effects in experiments using ML334 are due to the specific on-target activity of the active isomer and not due to off-target effects or the general chemical scaffold.

Table 2: Biological Activity of ML334

| Parameter | Value | Assay System | Reference |

| Keap1 Binding (Kd) | 1 µM | Competitive Surface Plasmon Resonance (SPR) | [6][9] |

| Keap1-Nrf2 Inhibition (IC₅₀) | 1.6 µM | Fluorescence Polarization (FP) Assay | [9][10] |

| Nrf2 Nuclear Translocation (EC₅₀) | 13 µM | Beta-galactosidase fragment complementation | [9] |

| ARE Reporter Gene Induction (EC₅₀) | 18 µM | Beta-lactamase reporter assay in HEK293 cells | [9] |

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. The diagram below illustrates the mechanism of Nrf2 activation by ML334, for which this compound serves as a negative control.

Figure 1: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.

Experimental Protocols

The following are generalized protocols for assays where this compound would be used as a negative control alongside the active ML334 isomer.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay quantitatively measures the disruption of the Keap1-Nrf2 protein-protein interaction.

Methodology:

-

A fluorescently labeled peptide corresponding to the Nrf2 binding motif (ETGE) is incubated with the purified Kelch domain of Keap1.

-

In the absence of an inhibitor, the large Keap1-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization value.

-

Test compounds (ML334 and this compound) are added in a serial dilution.

-

If a compound binds to Keap1 and displaces the fluorescent peptide, the smaller, faster-tumbling peptide results in a lower polarization value.

-

IC₅₀ values are calculated from the dose-response curve. This compound is expected to have a significantly higher or no measurable IC₅₀ value compared to ML334.

Cellular ARE Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2.

Methodology:

-

HEK293 or a similar cell line is transiently or stably transfected with a reporter plasmid containing a luciferase or beta-lactamase gene under the control of an ARE promoter.

-

Cells are treated with varying concentrations of ML334 or this compound for a defined period (e.g., 16-24 hours).

-

A known Nrf2 activator (e.g., sulforaphane) is used as a positive control, while DMSO serves as a vehicle control.

-

The reporter gene activity is measured using a luminometer or spectrophotometer.

-

EC₅₀ values are determined from the dose-response curves. This compound should not induce significant reporter activity.

Nrf2 Nuclear Translocation Assay

This assay visualizes or quantifies the movement of Nrf2 from the cytoplasm to the nucleus.

Methodology:

-

Cells (e.g., HEK293) are cultured on coverslips or in microplates.

-

Cells are treated with ML334, this compound, a positive control, and a vehicle control for a specified time (e.g., 2-6 hours).

-

Cells are fixed, permeabilized, and stained with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are acquired using a fluorescence microscope, and the nuclear-to-cytoplasmic fluorescence intensity of Nrf2 is quantified. A significant increase in nuclear Nrf2 is expected for ML334-treated cells but not for this compound-treated cells.

Experimental Workflow and Logical Relationships

The diagram below outlines the logical workflow for characterizing a potential Keap1-Nrf2 inhibitor and the role of this compound as a negative control.

Figure 2: Logical workflow for validating Keap1-Nrf2 inhibitors.

Synthesis

The synthesis of ML334 has been described and involves the ring opening of cis-cyclohexane dicarboxylic anhydride (B1165640) with a deprotected amine derived from (S)-1,2,3,4-tetrahydro-1-isoquinoline carboxylic acid.[9] This reaction produces two isomers, with ML334 being the less polar of the two, which are separable by silica (B1680970) gel chromatography.[9] this compound is the other diastereomer produced in this synthesis.

Conclusion

This compound is an indispensable tool for researchers studying the Keap1-Nrf2 signaling pathway. Its structural similarity but biological inactivity compared to its potent isomer, ML334, allows for rigorous validation of on-target effects. By serving as a negative control, this compound ensures that the observed Nrf2 activation and downstream cellular responses are a direct result of the specific inhibition of the Keap1-Nrf2 protein-protein interaction by ML334. This level of experimental control is crucial for the accurate interpretation of results and for the advancement of therapeutic strategies targeting this important cytoprotective pathway.

References

- 1. rndsystems.com [rndsystems.com]

- 2. ML 334 | Nrf2 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.cn [glpbio.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. axonmedchem.com [axonmedchem.com]

The Role of ML334 in NRF2 Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ML334, a potent and specific small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. ML334 functions as a direct, non-covalent inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-NRF2 protein-protein interaction. By disrupting this interaction, ML334 prevents the proteasomal degradation of NRF2, leading to its nuclear accumulation and the subsequent transcriptional activation of a suite of antioxidant and cytoprotective genes. This guide details the mechanism of action of ML334, presents its key quantitative parameters, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the NRF2 Pathway

The NRF2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1.[1][2][3] KEAP1 is a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent degradation by the proteasome.[4][5][6] This continuous degradation keeps the cellular levels of NRF2 low.

Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction.[3] This allows newly synthesized NRF2 to escape degradation, translocate to the nucleus, and heterodimerize with small Maf proteins.[7] The NRF2-Maf heterodimer then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[1][3] These target genes encode a wide array of protective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis.[1][8]

ML334: A Direct Inhibitor of the KEAP1-NRF2 Interaction

ML334 is a first-in-class, cell-permeable, small-molecule inhibitor of the KEAP1-NRF2 protein-protein interaction.[1][9] Unlike many other NRF2 activators that function as electrophiles and covalently modify KEAP1, ML334 acts through a non-covalent binding mechanism.[1] It directly binds to the Kelch domain of KEAP1, the same domain that recognizes NRF2.[1][8] This competitive binding physically blocks the interaction between KEAP1 and NRF2, thereby preventing NRF2 ubiquitination and degradation.[1] The stabilized NRF2 is then free to translocate to the nucleus and activate the transcription of its target genes.[1][9][10]

The stereochemistry of ML334 is crucial for its activity, with the (SRS)-5 stereoisomer being significantly more potent than other isomers.[1] This stereospecificity underscores the direct and specific nature of its interaction with the KEAP1 protein.[1]

Quantitative Data for ML334

The efficacy and potency of ML334 have been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 1.0 µM | Surface Plasmon Resonance (SPR) | [8][9][10][11] |

| IC50 | 3 µM | Fluorescence Polarization (FP) | [1] |

Table 1: Biochemical Activity of ML334

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 (ARE Induction) | 18 µM | ARE-bla Reporter Assay | HepG2 | [12] |

| EC50 (NRF2 Nuclear Translocation) | 12 µM | PathHunter® U2OS Keap1-Nrf2 Functional Assay | U2OS | [1][9] |

| EC50 (NRF2 Nuclear Translocation) | 13 µM | Beta-galactosidase fragment complementation | - | [12] |

Table 2: Cellular Activity of ML334

Signaling Pathways and Mechanisms

The following diagrams illustrate the NRF2 signaling pathway, the mechanism of ML334 action, and a typical experimental workflow for its characterization.

References

- 1. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. nwlifescience.com [nwlifescience.com]

- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. path.ox.ac.uk [path.ox.ac.uk]

- 6. signosisinc.com [signosisinc.com]

- 7. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. rsc.org [rsc.org]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keap1-NRF2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of NRF2. However, upon exposure to cellular stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-NRF2 interaction. This allows NRF2 to stabilize, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the Keap1-NRF2 protein-protein interaction (PPI) a prime target for therapeutic intervention. This guide provides a comprehensive overview of the core principles of the Keap1-NRF2 interaction, including quantitative binding data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.

The Keap1-NRF2 Signaling Pathway

The regulation of NRF2 activity by Keap1 is a tightly controlled process. In its inactive state, a homodimer of Keap1 binds to NRF2 through two key motifs in the N-terminal Neh2 domain of NRF2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[1][2] This interaction is often described by the "hinge and latch" model, where the ETGE motif acts as a hinge, remaining bound to one Keap1 monomer, while the DLG motif acts as a latch, which can be released upon cellular stress.[2] The binding of both motifs is crucial for the proper orientation of NRF2, allowing for its ubiquitination by the Keap1-Cul3-Rbx1 E3 ligase complex and subsequent degradation by the 26S proteasome.[3]

Under conditions of oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified.[1] This modification induces a conformational change in the Keap1 dimer, leading to the release of the DLG motif and the cessation of NRF2 ubiquitination.[1] Consequently, newly synthesized NRF2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[3] In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMaf) and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a wide array of protective enzymes and proteins.[3]

References

- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Nrf2/Keap1 signaling pathway in cancer drug resistance by galectin-1: cellular and molecular implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antioxidant Response Elements (AREs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antioxidant Response Elements (AREs), critical cis-acting regulatory elements in the promoter regions of a battery of cytoprotective genes. This document details the molecular mechanisms of ARE-mediated gene expression, with a focus on the Keap1-Nrf2 signaling pathway, and provides detailed experimental protocols for studying this pathway.

Introduction to Antioxidant Response Elements

Antioxidant Response Elements (AREs), also known as electrophile response elements (EpREs), are enhancers that regulate the expression of a wide array of genes encoding antioxidant proteins, detoxification enzymes, and other cytoprotective proteins. These elements are central to the cellular defense against oxidative and electrophilic stress. The activation of gene expression through AREs is primarily mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stressors, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences to initiate the transcription of its target genes.[3]

The Nrf2-Keap1 Signaling Pathway

The Keap1-Nrf2 pathway is the principal regulator of the cellular antioxidant response.

Basal Conditions: Under homeostatic conditions, two molecules of Keap1 bind to one molecule of Nrf2.[4] This interaction is mediated by the high-affinity ETGE and lower-affinity DLG motifs in the Neh2 domain of Nrf2 binding to the Kelch domain of Keap1. This binding facilitates the polyubiquitination of Nrf2 by the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to its continuous degradation by the proteasome and maintaining low intracellular levels of Nrf2.[4]

Stress Conditions: In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 ubiquitination. As a result, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus.[4][5]

Nuclear Translocation and Transcriptional Activation: Once in the nucleus, Nrf2 forms a heterodimer with a small Maf protein. This heterodimer then binds to the ARE sequences in the promoter regions of target genes, recruiting coactivators and initiating the transcription of a suite of cytoprotective genes.[6]

Quantitative Data

ARE Consensus Sequences

The consensus sequence for AREs is often described as 5'-TGACnnnGC-3'.[6] However, there is considerable variation in the flanking sequences and the three-nucleotide spacer, which can influence the binding affinity of Nrf2 and the transcriptional response.[2]

| Gene | Organism | ARE Sequence | Reference |

| NQO1 | Human | 5'-CAGTGAC TCAGCA CTT-3' | [2] |

| HMOX1 | Human | 5'-GCTTGA C TC AGCA T-3' | [7] |

| GCLC | Human | 5'-TGGTGA C TC AGCA C-3' | [7] |

| GCLM | Human | 5'-ATTTGA C TA AGCA A-3' | [7] |

Table 1: Validated ARE Consensus Sequences for Key Human Nrf2 Target Genes. The core TGACnnnGC motif is highlighted.

Nrf2-ARE Binding Affinity

The binding affinity of the Nrf2-sMaf heterodimer to different ARE sequences can vary. While precise Kd values for Nrf2 binding to various AREs are not extensively tabulated, relative binding affinities have been measured. For instance, systematic variations in the ARE core sequence of the NQO1 gene have been shown to significantly impact Nrf2-MAFG binding.[2] The dissociation constant (Kd) for the interaction between the Nrf2 peptide (containing the ETGE motif) and the Keap1 Kelch domain is a critical parameter.

| Nrf2 Peptide/Fragment | Assay Method | Dissociation Constant (Kd) | Reference |

| Nrf2 (69-84) | Isothermal Titration Calorimetry (ITC) | ~30 nM | [4] |

| Nrf2 (Neh2 domain) | Surface Plasmon Resonance (SPR) | 20 nM (for ARE consensus sequence) | [8] |

| Monomeric Neh1-ΔLZIP | NMR Titration | ~200 µM (to ARE) | [8] |

Table 2: Quantitative Binding Affinity of Nrf2 Peptides.

Fold Induction of Nrf2 Target Genes

The induction of Nrf2 target genes varies depending on the inducer, its concentration, and the cell type.

| Inducer | Target Gene | Cell Line | Fold Induction | Reference |

| Sulforaphane (15 µM) | NQO1 | Human Mammosphere Cultures | ~3.5-fold (protein) | [9] |

| Sulforaphane (10 µM) | NQO1 | K562 | 6-fold (mRNA) | [10] |

| Sulforaphane (10 µM) | NQO1 | GM12878 | 8.3-fold (mRNA) | [10] |

| tBHQ (30 µM) | ARE-luciferase | AREc32 | 14-fold | [1] |

| CDDO-Im | ARE-luciferase | AREc32 | >80-fold | [11] |

Table 3: Fold Induction of Nrf2 Target Genes by Various Inducers.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study protein-DNA interactions in vitro. This assay can determine if a protein, such as Nrf2, is capable of binding to a specific DNA sequence, like an ARE.[12]

Detailed Methodology:

-

Probe Preparation:

-

Synthesize complementary single-stranded oligonucleotides containing the ARE sequence of interest.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe, typically at the 5' end, with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Purify the labeled probe.[13]

-

-

Binding Reaction:

-

Prepare a binding reaction mixture containing the labeled probe, a nuclear extract or purified Nrf2 protein, and a binding buffer (typically containing a non-specific DNA competitor like poly(dI-dC) to prevent non-specific binding).

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

For supershift assays, add an antibody specific to Nrf2 to the reaction mixture.

-

Incubate the reaction mixture to allow for protein-DNA binding.[13]

-

-

Electrophoresis:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage. Protein-DNA complexes will migrate slower than the free probe.[14]

-

-

Detection:

-

Transfer the DNA from the gel to a membrane (for non-radioactive probes).

-

Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes).[14]

-

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a promoter containing an ARE. A reporter plasmid is constructed where the luciferase gene is under the control of a promoter containing one or more copies of an ARE sequence.

Detailed Methodology:

-

Plasmid Construction: Clone the ARE sequence of interest into a luciferase reporter vector upstream of the luciferase gene.

-

Cell Transfection: Transfect the reporter plasmid into a suitable cell line. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often performed for normalization of transfection efficiency.[15][16]

-

Cell Treatment: Treat the transfected cells with the compound of interest (potential Nrf2 activator or inhibitor) for a specific duration.

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.[1]

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence, which corresponds to the activity of the ARE-driven reporter.

-

If using a dual-luciferase system, add a quenching reagent for the firefly luciferase and the substrate for the Renilla luciferase, then measure the second luminescence signal.[15][16]

-

-

Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.[17]

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the in vivo association of a specific protein, such as Nrf2, with a specific genomic region, such as an ARE-containing promoter, within the context of chromatin.[18]

Detailed Methodology:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[19]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[19]

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Nrf2 antibody).

-

Use protein A/G beads to precipitate the antibody-protein-DNA complexes.[20]

-

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated complexes.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the ARE-containing promoter region of interest. The amount of amplified DNA reflects the amount of Nrf2 bound to that region in vivo.[21]

Quantitative PCR (qPCR)

qPCR is used to measure the relative or absolute amount of a specific DNA sequence. In the context of ARE research, it is primarily used to quantify the expression levels of Nrf2 target genes after treatment with potential inducers or to analyze the DNA obtained from a ChIP experiment.

Detailed Methodology:

-

RNA Isolation and cDNA Synthesis (for gene expression analysis):

-

Isolate total RNA from cells or tissues.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing the cDNA (or ChIP DNA), gene-specific primers, a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe, and DNA polymerase.

-

-

Amplification and Detection:

-

Perform the qPCR in a real-time PCR machine. The machine monitors the fluorescence intensity in each cycle, which is proportional to the amount of amplified DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

For gene expression analysis, normalize the Ct value of the target gene to that of a housekeeping gene to calculate the relative expression level (e.g., using the ΔΔCt method).

-

For ChIP-qPCR, calculate the amount of target DNA as a percentage of the input DNA.[21]

-

High-Throughput Screening (HTS) of Nrf2 Activators

Cell-based reporter assays, particularly the ARE-luciferase assay, are well-suited for high-throughput screening to identify novel Nrf2 activators.[11][20]

Conclusion

Antioxidant Response Elements are key regulatory hubs in the cellular defense against oxidative stress. The Keap1-Nrf2 signaling pathway, which governs ARE-mediated gene expression, represents a critical target for therapeutic intervention in a variety of diseases characterized by oxidative stress. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to investigate this vital cellular pathway. A thorough understanding of the nuances of ARE-mediated regulation will be instrumental in the development of novel and effective cytoprotective strategies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. The Effects of Sequence Variation on Genome-wide NRF2 Binding—New Target Genes and Regulatory SNPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways | Aging [aging-us.com]

- 8. A Step toward NRF2‐DNA Interaction Inhibitors by Fragment‐Based NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Hematopoietic Target Genes in the NRF2-Mediated Transcriptional Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 15. Dual-Luciferase® Reporter Assay System [promega.sg]

- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]

- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

(R,S,R)-ML334 versus ML334 Stereoisomer Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomer-specific activity of ML334, a potent, cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The focus is on the differential activity between the most active stereoisomer, designated as (1S,2R,S)-ML334, and its enantiomer, (1R,2S,R)-ML334, along with other diastereomers. ML334 acts by inhibiting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response elements (ARE).[1][2]

Executive Summary

The biological activity of ML334 resides predominantly in a single stereoisomer, (1S,2R,S)-ML334, which is at least 100 times more potent than its other stereoisomers.[2] This document details the quantitative differences in activity, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. The stereochemistry of the active isomer has been confirmed by X-ray crystallography and stereospecific synthesis.[2] The enantiomer, (1R,2S,R)-ML334, and other diastereomers exhibit significantly lower or no activity.

Data Presentation: Stereoisomer Activity Comparison

The following tables summarize the quantitative data on the activity of ML334 stereoisomers in various assays.

| Stereoisomer | Configuration | Keap1-Nrf2 Binding Inhibition (FP Assay, IC50) | ARE Reporter Gene Activation (EC50) | Nrf2 Nuclear Translocation (EC50) |

| Active Isomer (ML334) | (1S,2R,S) | 1.6 µM[1] | 18 µM[2] | 12 µM[2] |

| Inactive Enantiomer | (1R,2S,R) | > 100 µM[2] | > 100 µM[2] | Inactive |

| Diastereomer C | Not specified | > 100 µM[2] | > 100 µM[2] | Not reported |

| Diastereomer D | Not specified | > 100 µM[2] | > 100 µM[2] | Not reported |

FP = Fluorescence Polarization ARE = Antioxidant Response Element IC50 = Half maximal inhibitory concentration EC50 = Half maximal effective concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This biochemical assay is used to measure the direct inhibition of the Keap1-Nrf2 protein-protein interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled Nrf2 peptide upon binding to the Keap1 Kelch domain. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger Keap1 protein, the rotation slows, leading to higher polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.

Methodology:

-

Reagents:

-

Purified recombinant human Keap1 Kelch domain protein.

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer peptide LDEETGEFL).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT.

-

Test compounds (ML334 stereoisomers) dissolved in DMSO.

-

Black, non-binding 384-well plates.

-

-

Procedure:

-

Prepare a solution of Keap1 protein (e.g., 12 nM) and the fluorescent Nrf2 peptide probe (e.g., 4 nM) in the assay buffer.

-

Dispense 20 µL of the Keap1-peptide solution into the wells of the 384-well plate.

-

Add 20 µL of serial dilutions of the test compounds to the wells. Include DMSO vehicle as a negative control and a high concentration of unlabeled Nrf2 peptide as a positive control for maximal inhibition.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data using a nonlinear regression model.

-

Antioxidant Response Element (ARE) Luciferase Reporter Gene Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene under the control of an ARE promoter.

Principle: Upon activation and nuclear translocation, Nrf2 binds to ARE sequences in the promoter region of target genes, inducing their transcription. In this assay, the ARE sequence drives the expression of a luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to Nrf2 transcriptional activity.

Methodology:

-

Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., ARE-bla HepG2 cells).

-

Reagents:

-

Complete cell culture medium (e.g., MEM with 10% FBS).

-

Test compounds (ML334 stereoisomers) dissolved in DMSO.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

White, clear-bottom 96-well cell culture plates.

-

-

Procedure:

-

Seed the ARE-reporter cells into the 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a DMSO vehicle control.

-

Incubate the cells for 16-24 hours.

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

EC50 values are determined by plotting the fold induction against the logarithm of the compound concentration and fitting the data to a nonlinear regression model.

-

Nrf2 Nuclear Translocation Assay

This assay determines the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.

Principle: In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 dissociates from Keap1 and translocates to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy or by biochemical fractionation and Western blotting.

Methodology (Immunofluorescence):

-

Cell Line: A suitable cell line such as U2OS or HEK293.

-

Reagents:

-

Complete cell culture medium.

-

Test compounds (ML334 stereoisomers) dissolved in DMSO.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against Nrf2.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

-

Procedure:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with test compounds for a specified time (e.g., 6 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-Nrf2 antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 in multiple cells for each treatment condition.

-

The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.

-

Mandatory Visualizations

Keap1-Nrf2 Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of ML334.

Experimental Workflow: Fluorescence Polarization Assay

References

- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Investigation of ML334's Cytoprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage investigation into the cytoprotective effects of ML334, a potent and cell-permeable activator of the Nrf2 signaling pathway. This document details the mechanism of action of ML334, presents key quantitative data from foundational studies, and offers detailed experimental protocols for assays crucial to its characterization. Furthermore, this guide includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved.

Introduction to ML334 and its Mechanism of Action

ML334 is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2][3] Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] By binding to the Kelch domain of Keap1, ML334 competitively inhibits the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2][3][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[2] This transcriptional activation results in the increased expression of antioxidant and phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and thioredoxin reductase 1 (TXNRD1), thereby protecting cells from oxidative stress and xenobiotic insults.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activity data for ML334, collated from various studies. This information is crucial for understanding its potency and efficacy.

Table 1: In Vitro Binding Affinity and Inhibition

| Parameter | Value | Assay | Description |

| IC50 | 1.6 - 2.3 µM | Fluorescence Polarization | Concentration of ML334 required to inhibit 50% of the Keap1-Nrf2 peptide interaction. |

| Kd | 1.0 µM | Surface Plasmon Resonance (SPR) | Dissociation constant, indicating the binding affinity of ML334 to the Keap1 Kelch domain.[1][2][3][4] |

Table 2: Cellular Activity of ML334

| Parameter | Value | Cell Line | Assay | Description |

| EC50 | 13 µM | U2OS | Nrf2 Nuclear Translocation | Concentration of ML334 to achieve 50% of the maximal Nrf2 nuclear translocation.[1] |

| EC50 | 18 µM | HepG2 | ARE Reporter Gene | Concentration of ML334 to induce 50% of the maximal ARE-driven reporter gene expression.[1][4] |

| Cytotoxicity | No detectable cytotoxicity up to 26 µM | HEK293, HepG2 | Cell Viability Assay | ML334 did not show significant cell killing at concentrations effective for Nrf2 activation.[1] |

Table 3: Induction of Nrf2 Target Gene Expression by ML334 in HEK293 Cells

| Gene | Fold Induction (mRNA) | Treatment Conditions |

| HO-1 | 4- to 7-fold | 50-100 µM ML334 for 6 hours |

| NQO1 | 2- to 3-fold | 50-100 µM ML334 for 6 and 16 hours |

| TXNRD1 | 2- to 3-fold | 50-100 µM ML334 for 6 and 16 hours |

Data extracted from Wen X, et al. (2015).[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of ML334's cytoprotective effects.

This biochemical assay quantitatively measures the disruption of the Keap1-Nrf2 interaction by a test compound like ML334.

Principle: A small, fluorescently labeled peptide derived from Nrf2 tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is slowed, leading to a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Materials:

-

Purified recombinant human Keap1 Kelch domain protein.

-

Fluorescein-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM DTT.

-

Test compound (ML334) dissolved in DMSO.

-

Black, non-binding 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a master mix of Keap1 protein and the FITC-Nrf2 peptide in the assay buffer. The final concentrations should be optimized, for example, 6 nM Keap1 and 2 nM FITC-Nrf2 peptide.

-

Dispense 10 µL of the master mix into each well of the 384-well plate.

-

Prepare serial dilutions of ML334 in DMSO and then dilute further in assay buffer. Add 10 µL of the diluted compound to the wells. For control wells, add assay buffer with the corresponding DMSO concentration.

-

Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the percentage of inhibition at each concentration of ML334 and plot the data to determine the IC50 value.

This cell-based assay is used to confirm that ML334 can induce the translocation of Nrf2 from the cytoplasm to the nucleus.

Principle: This protocol describes an enzyme fragment complementation (EFC) assay. Nrf2 is fused to a small fragment of β-galactosidase (β-gal), and a larger, inactive fragment of β-gal is anchored in the nucleus. When ML334 induces Nrf2 to translocate to the nucleus, the two fragments of β-gal combine to form an active enzyme, which can be quantified by measuring the conversion of a substrate.

Materials:

-

U2OS cells stably expressing the Nrf2-β-gal small fragment fusion and the nuclear-anchored large β-gal fragment (e.g., PathHunter® Keap1-Nrf2 Functional Assay cell line).

-

Cell culture medium and supplements.

-

ML334 dissolved in DMSO.

-

Positive control (e.g., tBHQ).

-

Chemiluminescent substrate for β-galactosidase.

-

White, clear-bottom 96-well cell culture plates.

-

A luminometer.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of ML334 or the positive control for 15 hours. Include DMSO-treated cells as a negative control.

-

Following incubation, lyse the cells according to the assay kit manufacturer's instructions.

-

Add the chemiluminescent β-galactosidase substrate to the cell lysates.

-

Incubate for the recommended time at room temperature.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the controls and plot the dose-response curve to calculate the EC50 value.

This assay measures the functional consequence of Nrf2 activation, which is the transcription of genes under the control of the ARE.

Principle: Cells are engineered to express a reporter gene, such as luciferase, under the control of a promoter containing multiple copies of the ARE. Activation of the Nrf2 pathway by ML334 leads to the expression of luciferase, which can be quantified by measuring light output after the addition of a substrate.

Materials:

-

HepG2 cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8).[5]

-

Cell culture medium and supplements.

-

ML334 dissolved in DMSO.

-

Positive control (e.g., sulforaphane).

-

Luciferase assay reagent containing luciferin.

-

White, opaque 96-well cell culture plates.

-

A luminometer.

Procedure:

-

Plate the HepG2-ARE cells in a 96-well plate and incubate overnight.

-

Treat the cells with a range of concentrations of ML334 or the positive control for 12-18 hours. Include a DMSO vehicle control.

-

Remove the medium and wash the cells with PBS.

-

Lyse the cells using a luciferase cell culture lysis reagent.

-

Add the luciferase assay substrate to the cell lysate.

-

Immediately measure the luminescence using a luminometer.

-

Express the data as fold induction over the vehicle control and determine the EC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Caption: Workflow for the ARE Luciferase Reporter Gene Assay.

References

- 1. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for (R,S,R)-ML334 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (R,S,R)-ML334 in cell culture experiments. This document outlines the compound's mechanism of action, provides quantitative data for its use as a negative control, and details experimental protocols for its application in cell-based assays.

Introduction

This compound is a stereoisomer of the potent Nrf2 activator, ML334.[1][2][3] In contrast to ML334, which actively disrupts the Keap1-Nrf2 protein-protein interaction, this compound is largely inactive and serves as an ideal negative control for in vitro studies.[4] Its use is critical for validating that the observed cellular effects are specific to the targeted Keap1-Nrf2 pathway inhibition by ML334 and not due to off-target effects of the chemical scaffold.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby suppressing its transcriptional activity.

The active compound, ML334, is a non-covalent inhibitor that binds to the Kelch domain of Keap1.[1][4] This binding event disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This initiates the transcription of a battery of cytoprotective genes, including those involved in antioxidant defense and detoxification such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[4][6]

This compound, due to its stereochemistry, does not effectively bind to the Keap1 Kelch domain and therefore does not significantly activate this pathway, making it an excellent negative control.

Quantitative Data

The following table summarizes the comparative activity of ML334 and its inactive isomer, this compound. This data is essential for designing experiments and interpreting results.

| Compound | Target | Assay | Cell Line | Endpoint | Value | Reference |

| ML334 ((SRS)-5) | Keap1-Nrf2 Interaction | ARE-bla Reporter Assay | HepG2 | EC50 | 18 µM | [4] |

| This compound (isomer B) | Keap1-Nrf2 Interaction | ARE-bla Reporter Assay | HepG2 | EC50 | >100 µM | [4] |

| ML334 | Keap1 Binding | Competitive SPR | - | Kd | 1.0 µM | [7] |

| ML334 | Nrf2 Nuclear Translocation | PathHunter® Assay | U2OS | EC50 | 12 µM | [4] |

| ML334 | Cytotoxicity | CellTiter-Glo | HEK293, HepG2 | - | No detectable cytotoxicity up to 26 µM | [7] |

Experimental Protocols

As a negative control, this compound should be used in parallel with the active compound, ML334, at the same concentrations and under identical experimental conditions.

Preparation of Stock Solutions

-

Solubility: this compound is soluble in DMSO.[8]

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[1]

-

Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo)

This protocol is designed to assess whether this compound exhibits any cytotoxic effects at the concentrations used in the primary experiments.

-

Materials:

-

Cells of interest (e.g., HEK293, HepG2)

-

96-well clear or opaque-walled tissue culture plates

-

Complete cell culture medium

-

This compound and ML334 (as a comparator)

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (vehicle control)

-

Plate reader (absorbance or luminescence)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound, ML334, and the positive control in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the medium from the cells and add the media containing the different concentrations of the compounds. Include vehicle-only (DMSO) wells as a negative control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

-

For the CellTiter-Glo® assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[7]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Nrf2 Nuclear Translocation Assay

This assay determines the ability of a compound to induce the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Materials:

-

Cells suitable for translocation studies (e.g., U2OS cells stably expressing a tagged Nrf2)

-

This compound and ML334

-

Positive control (e.g., sulforaphane)

-

DMSO (vehicle control)

-

Apparatus for immunofluorescence or a commercial assay kit (e.g., PathHunter® Nrf2 Nuclear Translocation Assay)

-

-

Procedure (Immunofluorescence):

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat the cells with various concentrations of this compound, ML334, a positive control, and a vehicle control for a specified time (e.g., 4-16 hours).

-

Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

-

Block non-specific antibody binding.

-

Incubate with a primary antibody specific for Nrf2.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.

-

Visualizations

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of ML334.

Caption: General experimental workflow for using this compound as a negative control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.cn [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

Application Notes and Protocols for the Solubilization of (R,S,R)-ML334 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,R)-ML334 is an isomer of ML334 and is often utilized as an experimental control.[1][2][3] ML334 is a potent and cell-permeable activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][4] It functions by inhibiting the protein-protein interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][5][6] This inhibition leads to the nuclear translocation of NRF2, subsequent activation of Antioxidant Response Elements (ARE), and the expression of cytoprotective genes.[1][4][6] Proper solubilization of this compound is a critical first step for accurate and reproducible in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal solvent for this compound.[7] This document provides detailed protocols for the dissolution of this compound in DMSO and its subsequent use in experimental settings.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of ML334, the parent compound of this compound, is provided below. The properties of the (R,S,R) isomer are expected to be highly similar.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆N₂O₅ | [5] |

| Molecular Weight | 446.5 g/mol | [5] |

| Solubility in DMSO | Up to 100 mM or 44.65 mg/mL | |

| Alternate Solubility | ≥ 5 mg/mL in 10% DMSO with 90% (20% SBE-β-CD in Saline) | [1] |

| Alternate Solubility | ≥ 5 mg/mL in 10% DMSO with 90% Corn Oil | [1] |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1][4] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visual Inspection: Visually inspect the solution to ensure that the compound has completely dissolved and no particulates are visible.

-

Aiding Dissolution (if necessary): If precipitation or incomplete dissolution is observed, the solution can be gently warmed (e.g., in a 37°C water bath) or sonicated for short intervals until the compound is fully dissolved.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Intermediate Dilutions (Recommended): To prevent precipitation of the compound upon direct addition to an aqueous solution, it is recommended to perform serial dilutions of the stock solution in DMSO first to bring the concentration closer to the final working concentration.

-

Final Dilution: Add the diluted DMSO-compound solution dropwise to the sterile PBS or cell culture medium while gently mixing. This gradual addition helps to maintain the solubility of the compound.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid cellular toxicity.[8] A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

-

Use Immediately: The final working solution in the aqueous medium should be used immediately as the stability of the compound in this solution may be limited.

Visualizations

Experimental Workflow for Solubilization and Use

Caption: Workflow for preparing and using this compound solutions.

ML334 Signaling Pathway

Caption: ML334 inhibits Keap1, allowing Nrf2 nuclear translocation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.cn [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Studying Oxidative Stress in HepG2 Cells using ML334

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including liver injury. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes.

ML334 is a potent and cell-permeable small molecule activator of the Nrf2 pathway. It functions by directly inhibiting the Keap1-Nrf2 protein-protein interaction, thereby stabilizing Nrf2 and promoting its nuclear accumulation and subsequent activation of antioxidant response element (ARE)-driven gene expression.[1] These characteristics make ML334 a valuable tool for studying the role of the Nrf2 pathway in mitigating oxidative stress in various cell types, including the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and toxicity.

This document provides detailed application notes and protocols for utilizing ML334 to investigate its protective effects against oxidative stress in HepG2 cells.

Key Applications

-

Investigating the cytoprotective effects of Nrf2 activation: Elucidate the mechanisms by which ML334-mediated Nrf2 activation protects HepG2 cells from oxidative damage induced by various stressors.

-

High-throughput screening: Utilize the described assays in a high-throughput format to screen for novel compounds that modulate the Nrf2 pathway.

-

Mechanistic studies of liver disease: Employ ML334 as a tool to explore the therapeutic potential of Nrf2 activation in models of drug-induced liver injury and other liver pathologies associated with oxidative stress.

Data Presentation